Bodipy 630/650-X

Übersicht

Beschreibung

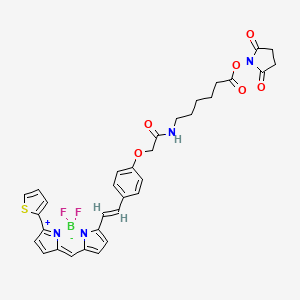

BODIPY™ 630/650-X is a bright, far-red fluorescent dye . It has a high extinction coefficient and fluorescence quantum yield . This dye is relatively insensitive to solvent polarity and pH change . It has unique hydrophobic properties ideal for staining lipids, membranes, and other lipophilic compounds .

Synthesis Analysis

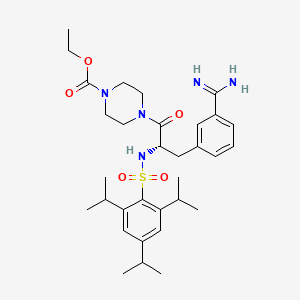

The NHS ester (or succinimidyl ester) of BODIPY™ 630/650-X is the most popular tool for conjugating the dye to a protein or antibody . NHS esters can be used to label the primary amines (R-NH 2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The resulting BODIPY™ 630/650-X conjugates exhibit bright fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes .Molecular Structure Analysis

The reactive dye contains a seven-atom aminohexanoyl (‘X’) spacer between the fluorophore and the NHS ester group . This spacer helps to separate the fluorophore from its point of attachment, potentially reducing the interaction of the fluorophore with the biomolecule to which it is conjugated .Chemical Reactions Analysis

The NHS ester of BODIPY™ 630/650-X is used for conjugating the dye to a protein or antibody . NHS esters can be used to label the primary amines (R-NH 2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical And Chemical Properties Analysis

BODIPY 630/650-X dye is bright, far-red fluorescent dye . It has a high extinction coefficient and fluorescence quantum yield . It is relatively insensitive to solvent polarity and pH change .Wissenschaftliche Forschungsanwendungen

- Field: Biochemistry and Molecular Biology

- Application: Bodipy 630/650-X is used for conjugating the dye to a protein or antibody . It’s used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

- Method: The NHS ester of Bodipy 630/650-X is used for this purpose. The reaction can be scaled for any amount of protein, but the concentration of the protein should be at least 2 mg/mL for optimal results .

- Results: The resulting Bodipy 630/650-X conjugates exhibit bright fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes .

- Field: Biophysics

- Application: Bodipy 630/650-X is used in fluorescence polarization-based assays .

- Method: The dye’s relatively long excited-state lifetime (typically 5 nanoseconds or longer) makes it useful for these assays .

- Results: The assays allow to detect binding between molecules .

- Field: Biomedical Imaging

- Application: Bodipy 630/650-X is used in two-photon excitation microscopy .

- Method: The dye’s large two-photon cross-section makes it suitable for multiphoton excitation .

- Results: This allows for deeper tissue imaging in biomedical research .

- Field: Cell Biology

- Application: Bodipy 630/650-X is used for staining lipids .

- Method: The dye’s unique hydrophobic properties make it ideal for this purpose .

- Results: The stained lipids can then be visualized using fluorescence microscopy .

- Field: Cell Biology

- Application: Bodipy 630/650-X is used for staining membranes .

- Method: The dye’s unique hydrophobic properties make it ideal for this purpose .

- Results: The stained membranes can then be visualized using fluorescence microscopy .

Protein Labeling

Fluorescence Polarization-Based Assays

Two-Photon Excitation Microscopy

Lipid Staining

Membrane Staining

Staining Lipophilic Compounds

- Field: Optics

- Application: Bodipy 630/650-X is used as a laser dye .

- Method: The dye’s high fluorescence quantum yield and narrow emission bandwidths make it suitable for this purpose .

- Results: This allows for the generation of laser light with specific properties .

- Field: Analytical Chemistry

- Application: Bodipy 630/650-X is used in the development of chemical and bio-sensors .

- Method: The dye’s fluorescence properties can be exploited to detect the presence of specific molecules .

- Results: This allows for the sensitive and selective detection of analytes .

- Field: Cell Biology

- Application: Bodipy 630/650-X is used as a cellular imaging agent .

- Method: The dye’s fluorescence properties allow it to be used to visualize specific structures or processes within cells .

- Results: This allows for the study of cellular processes in real-time .

- Field: Medical Therapeutics

- Application: Bodipy 630/650-X is used as a triplet photosensitizer in photodynamic therapy .

- Method: The dye’s ability to generate reactive oxygen species when excited by light is exploited in this therapeutic approach .

- Results: This allows for the targeted destruction of diseased cells .

- Field: Medical Imaging

- Application: Bodipy 630/650-X is used in the development of fluorescent-PET probes .

- Method: The dye’s fluorescence properties are combined with the positron-emitting properties of certain isotopes to create probes that can be used in PET imaging .

- Results: This allows for the non-invasive imaging of specific processes within the body .

Laser Dyes

Chemical/Bio-Sensors

Cellular Imaging Agents

Triplet Photosensitizers in Photodynamic Therapy

Fluorescent-Positron Emission Tomography (PET) Probes

Solar Energy Conversion Agents in Organic Photovoltaics (OPV)

- Field: Analytical Chemistry

- Application: Bodipy 630/650-X is used as an amine-derivatization reagent for High Performance Liquid Chromatography (HPLC) and capillary electrophoresis .

- Method: The dye’s high peak intensity makes it one of the most detectable amine-derivatization reagents available for these techniques .

- Results: This allows for the sensitive and selective detection of analytes .

- Field: Biochemistry

- Application: Bodipy 630/650-X is used for labeling nucleotides, amino acids, and other low molecular weight ligands .

- Method: The dye’s relatively nonpolar and electrically neutral properties make it ideal for this purpose .

- Results: The labeled molecules can then be visualized using fluorescence microscopy .

- Field: Cell Biology

- Application: Bodipy 630/650-X is used for staining lipopolysaccharides and polystyrene microspheres .

- Method: The dye’s unique hydrophobic properties make it ideal for this purpose .

- Results: The stained lipopolysaccharides and microspheres can then be visualized using fluorescence microscopy .

- Field: Materials Science

- Application: Bodipy 630/650-X is used in photocatalysis and the development of self-assembled architectures .

- Method: The dye’s unique photophysical properties are exploited in these applications .

- Results: This allows for the creation of novel materials with unique properties .

Amine-Derivatization Reagents for HPLC and Capillary Electrophoresis

Labeling Nucleotides, Amino Acids, and Other Low Molecular Weight Ligands

Staining Lipopolysaccharides and Polystyrene Microspheres

Photocatalysis and Developing Self-Assembled Architectures

Safety And Hazards

Zukünftige Richtungen

BODIPY™ 630/650-X dye has a relatively long excited-state lifetime, which is useful for fluorescence polarization-based assays and a large two-photon cross-section for multiphoton excitation . In addition to reactive dye formulations, we offer BODIPY™ 630/650-X dye conjugated to a variety of antibodies, peptides, proteins, tracers, and amplification substrates optimized for cellular labeling and detection .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31BF2N4O6S/c35-34(36)38-24(11-12-25(38)21-26-13-16-28(39(26)34)29-5-4-20-47-29)10-7-23-8-14-27(15-9-23)45-22-30(41)37-19-3-1-2-6-33(44)46-40-31(42)17-18-32(40)43/h4-5,7-16,20-21H,1-3,6,17-19,22H2,(H,37,41)/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBGLTNFAMQEEZ-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CS6)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CS6)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31BF2N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BDP 630/650 X NHS ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1663660.png)

![4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B1663668.png)

![3alpha-[(4-Chlorophenyl)phenylmethoxy]tropane hydrochloride](/img/structure/B1663676.png)